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molecular formula C14H11NO4 B041767 Benzyl 4-nitrobenzoate CAS No. 14786-27-7

Benzyl 4-nitrobenzoate

Cat. No. B041767
M. Wt: 257.24 g/mol
InChI Key: XCQFGJYVKKCUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901365B2

Procedure details

The reaction is illustrated in FIG. 9. In air, a 1-dram vial equipped with a stir-bar was charged with phosphine oxide 1 (9.7 mg, 10 mol %), 4-nitrobenzoic acid (51.7 μL, 0.5 mmol), and diisopropyl azodicarboxylate (DIAD, 147.5 μL, 0.75 mmol). The vial was then sealed with a septum, and purged with argon. Distilled Toluene (1.5 mL) was added. Reaction was allowed to stir. Phenylsilane (67.8 μL, 0.55 mmol), and benzyl alcohol (51.7 μL, 0.5 mmol) was added. The septum was replaced with a PTFE-lined screw cap under an inert atmosphere, and the reaction was heated at 80° C. for 24 hours. The crude reaction mixture was filtered through a plug of celite, concentrated in vacuo, and purified via flash chromatography yielding the title compound 63%, 81.0 mg. To the best of our knowledge this is the first example of a Mitsunobu reaction catalytic in phosphine.
Name
phosphine oxide
Quantity
9.7 mg
Type
reactant
Reaction Step One
Quantity
51.7 μL
Type
reactant
Reaction Step One
Quantity
147.5 μL
Type
reactant
Reaction Step One
Quantity
67.8 μL
Type
reactant
Reaction Step Two
Quantity
51.7 μL
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4](P2(=O)CCCC2)[CH:5]=[CH:6][CH:7]=1.[PH3]=O.[N+:16]([C:19]1[CH:27]=[CH:26][C:22]([C:23]([OH:25])=[O:24])=[CH:21][CH:20]=1)([O-:18])=[O:17].N(C(OC(C)C)=O)=NC(OC(C)C)=O.C1([SiH3])C=CC=CC=1.C(O)C1C=CC=CC=1>>[N+:16]([C:19]1[CH:20]=[CH:21][C:22]([C:23]([O:25][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:24])=[CH:26][CH:27]=1)([O-:18])=[O:17] |f:0.1|

Inputs

Step One
Name
phosphine oxide
Quantity
9.7 mg
Type
reactant
Smiles
CC=1C=C(C=CC1)P1(CCCC1)=O.[PH3]=O
Name
Quantity
51.7 μL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Name
Quantity
147.5 μL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Step Two
Name
Quantity
67.8 μL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]
Name
Quantity
51.7 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In air, a 1-dram vial equipped with a stir-bar
CUSTOM
Type
CUSTOM
Details
The vial was then sealed with a septum
CUSTOM
Type
CUSTOM
Details
purged with argon
ADDITION
Type
ADDITION
Details
Distilled Toluene (1.5 mL) was added
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
cap under an inert atmosphere
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a plug of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 792.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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